molecular formula C8H15N B13780834 6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine CAS No. 97627-64-0

6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine

Cat. No.: B13780834
CAS No.: 97627-64-0
M. Wt: 125.21 g/mol
InChI Key: SUZDQUFJXSJKGZ-UHFFFAOYSA-N
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Description

6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C8H15N. It belongs to the class of tetrahydropyridines, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine can be achieved through several methods. One common approach involves the reaction of 3-bromopropylamine with 3-pentanone under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced tetrahydropyridine derivatives .

Scientific Research Applications

6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research explores its potential as a lead compound in drug discovery and design.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydropyridine
  • 1,2,3,6-Tetrahydropyridine
  • 2,3,4,5-Tetrahydropyridine

Uniqueness

6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

97627-64-0

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

6-ethyl-5-methyl-2,3,4,5-tetrahydropyridine

InChI

InChI=1S/C8H15N/c1-3-8-7(2)5-4-6-9-8/h7H,3-6H2,1-2H3

InChI Key

SUZDQUFJXSJKGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NCCCC1C

Origin of Product

United States

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